

3-Bromo-4-methylquinoline chemical properties

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Compound of Interest

Compound Name: 3-Bromo-4-methylquinoline

Cat. No.: B1631785

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An In-Depth Technical Guide to the Chemical Properties and Applications of **3-Bromo-4-methylquinoline**

Abstract

3-Bromo-4-methylquinoline is a halogenated heterocyclic compound of significant interest to the fields of medicinal chemistry and materials science. As a derivative of quinoline, a "privileged scaffold" in drug discovery, it serves as a versatile synthetic intermediate.^[1] The strategic placement of a bromine atom at the 3-position and a methyl group at the 4-position provides distinct reactivity and steric properties, making it a valuable building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility for researchers and drug development professionals.

Molecular Structure and Physicochemical Properties

3-Bromo-4-methylquinoline possesses a bicyclic aromatic structure where a benzene ring is fused to a pyridine ring. The bromine atom at the C3 position is a key functional handle for synthetic transformations, while the C4-methyl group influences the molecule's steric and electronic profile.

Table 1: Chemical Identifiers for **3-Bromo-4-methylquinoline**

Identifier	Value	Reference
CAS Number	59280-69-2	[2][3]
Molecular Formula	C ₁₀ H ₈ BrN	[3]
Molecular Weight	222.08 g/mol	[3]
Canonical SMILES	CC1=C(C=C2C=CC=CC2=N1) Br	
InChI Key	FVPCRATPCGFKSP- UHFFFAOYSA-N	

Table 2: Physicochemical Properties of **3-Bromo-4-methylquinoline** and Related Compounds

Property	3-Bromo-4-methylquinoline	4-Methylquinoline (Analog)	3-Bromoquinoline (Analog)
Physical State	Solid (Predicted)	Liquid	Light yellow liquid
Melting Point	Data not available	9-10 °C[4]	13-15 °C[5]
Boiling Point	Data not available	261-263 °C[4]	~223 °C
Density	Data not available	1.083 g/mL at 25 °C[4]	1.494 g/cm ³ at 25 °C
Solubility	Soluble in common organic solvents like ethanol, ether, and acetone (predicted).[6]	Slightly soluble in water; miscible with alcohol.[4][6]	Data not available
logP	Data not available	2.61[4]	3.03[7]

Note: Experimental physicochemical data for **3-Bromo-4-methylquinoline** is not widely published. Properties are inferred from structurally similar compounds.

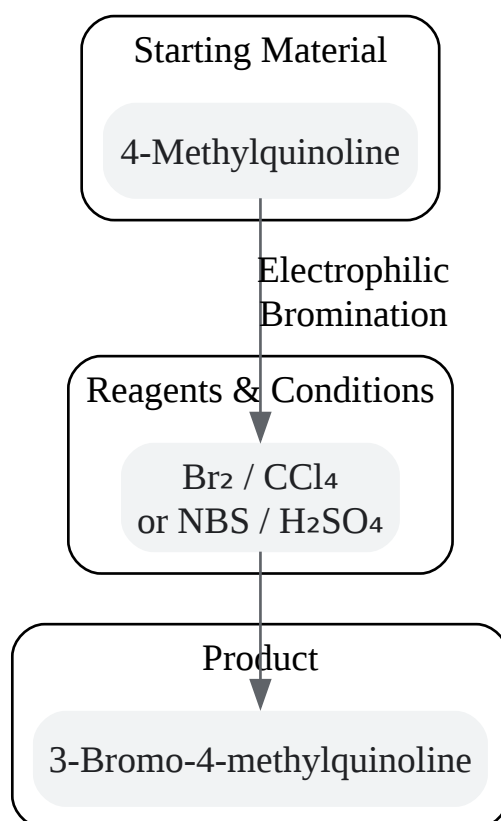
Synthesis of 3-Bromo-4-methylquinoline

The synthesis of **3-Bromo-4-methylquinoline** can be approached through several established methodologies for quinoline synthesis and modification. A logical and common approach

involves the electrophilic bromination of 4-methylquinoline. Direct bromination of the quinoline ring can be complex, often yielding mixtures.[8] However, reaction conditions can be optimized to favor substitution at the electron-rich C3 position.

Proposed Synthetic Pathway: Electrophilic Bromination

The direct bromination of 4-methylquinoline (lepidine) offers a straightforward route. The reaction proceeds via an electrophilic aromatic substitution mechanism where bromine is introduced onto the pyridine ring.



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Caption: Proposed synthesis of **3-Bromo-4-methylquinoline**.

Detailed Experimental Protocol: Bromination of 4-Methylquinoline

This protocol is a representative procedure based on established methods for quinoline bromination and should be optimized for safety and yield.

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 4-methylquinoline (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetic acid.
- **Reagent Addition:** Slowly add a solution of bromine (1.0-1.2 eq) in the same solvent to the flask via the dropping funnel at room temperature. The reaction is exothermic and the addition should be controlled to maintain a steady temperature. Alternatively, N-bromosuccinimide (NBS) in sulfuric acid can be used as the brominating agent.
- **Reaction:** Stir the mixture at room temperature or with gentle heating (40-60 °C) for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- **Workup:** Once the reaction is complete, cool the mixture to room temperature. Quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$).
- **Extraction:** Neutralize the mixture with a saturated sodium bicarbonate (NaHCO_3) solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure **3-Bromo-4-methylquinoline**.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).^[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both rings and a singlet for the methyl group. The protons on the pyridine ring (H2) will be the most deshielded.

- ^{13}C NMR: The carbon NMR spectrum should display ten unique signals corresponding to each carbon atom in the molecule.

Table 3: Predicted NMR Spectral Data for **3-Bromo-4-methylquinoline**

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity	Notes
^1H NMR	~8.8 - 9.0	Singlet	H2 proton, deshielded by adjacent nitrogen.
~7.5 - 8.2	Multiplet	Aromatic protons on the benzene ring (H5, H6, H7, H8).	
~2.5 - 2.7	Singlet	Methyl (CH_3) protons at C4.	
^{13}C NMR	~150	Singlet	C2, adjacent to nitrogen.
~120 - 148	Multiple Singlets	Aromatic carbons of both rings.	
~115	Singlet	C3, attached to bromine (ipso-carbon).	
~18 - 20	Singlet	Methyl (CH_3) carbon.	

Note: Predicted values are based on standard chemical shifts for quinoline systems and substituent effects. Actual values may vary based on solvent and experimental conditions.[9]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight. Due to the natural isotopic abundance of bromine ($^{50.70\%} \text{}^{79}\text{Br}$ and $^{49.30\%} \text{}^{81}\text{Br}$), the molecular ion peak will appear as a characteristic pair of peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) with nearly equal intensity, separated by 2 m/z units.[9]

- Expected m/z: 220.98 ($[\text{M}]^+$ for ^{79}Br) and 222.98 ($[\text{M}+2]^+$ for ^{81}Br).

General Protocol for Analytical Characterization

- Sample Preparation (NMR): Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) containing tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[9]
- NMR Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
- Sample Preparation (MS): Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- MS Acquisition: Analyze the sample using an ESI-TOF or similar high-resolution mass spectrometer to obtain an accurate mass measurement.

Chemical Reactivity and Derivatization

The synthetic utility of **3-Bromo-4-methylquinoline** stems from its defined reactive sites, primarily the carbon-bromine bond.

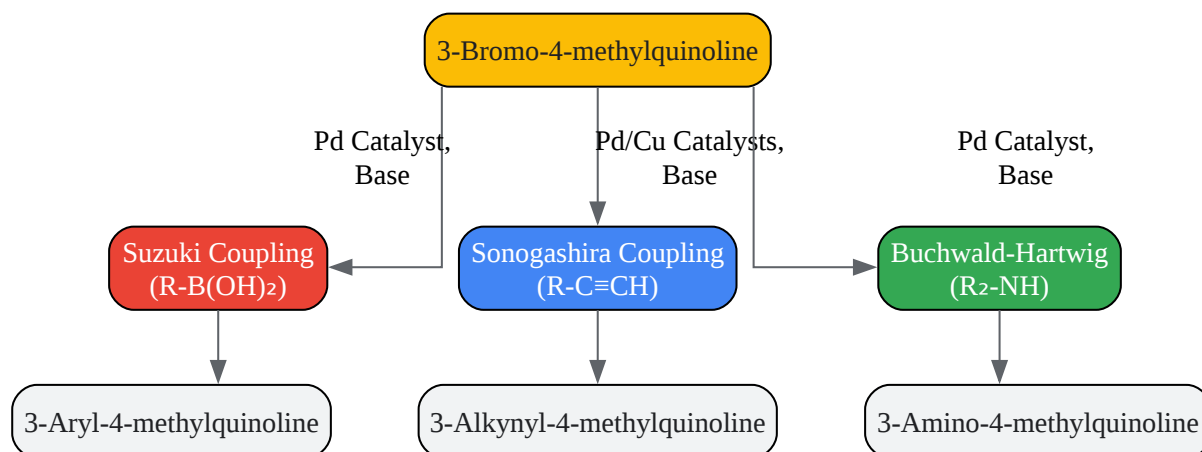
Palladium-Catalyzed Cross-Coupling Reactions

The C3-bromine atom is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds, which is fundamental in drug discovery for exploring structure-activity relationships (SAR).[1]

- Suzuki-Miyaura Coupling: Reacts with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.[1]
- Sonogashira Coupling: Couples with terminal alkynes to form alkynylated quinolines.
- Buchwald-Hartwig Amination: Forms C-N bonds by reacting with amines.
- Heck Coupling: Reacts with alkenes to introduce vinyl groups.

Other Reactions

- N-Oxidation: The quinoline nitrogen can be oxidized to form the corresponding N-oxide, which alters the electronic properties and reactivity of the ring system.
- Methyl Group Functionalization: The C4-methyl group can potentially undergo condensation or oxidation reactions under specific conditions.



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References

1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 3-BROMO-4-METHYLQUINOLINE | 59280-69-2 [chemicalbook.com]
- 3. 3-Bromo-4-methylquinoline - CAS:59280-69-2 - Sunway Pharm Ltd [3wpharm.com]
- 4. 4-methylquinoline | 491-35-0 [chemicalbook.com]
- 5. 3-Bromoquinoline | C₉H₆BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Methylquinoline | C₁₀H₉N | CID 10285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
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